Cas no 2138251-88-2 (2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride)

2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride is a highly reactive sulfinyl chloride derivative characterized by its unique bifunctional structure, incorporating both methanesulfonyl and sulfinyl chloride moieties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfoxides and sulfonamides, which are valuable in pharmaceutical and agrochemical applications. Its sterically hindered structure enhances selectivity in nucleophilic substitution reactions, while the sulfinyl chloride group offers excellent electrophilicity for efficient functionalization. The methanesulfonyl group further contributes to stability and solubility in polar solvents, facilitating handling in synthetic workflows. This reagent is especially useful for asymmetric synthesis and chiral auxiliary applications due to its rigid molecular framework.
2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride structure
2138251-88-2 structure
Product Name:2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride
CAS No:2138251-88-2
MF:C5H11ClO3S2
MW:218.722038507462
CID:6470836
PubChem ID:165452703
Update Time:2025-11-01

2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride Chemical and Physical Properties

Names and Identifiers

    • EN300-732542
    • 2-methanesulfonyl-2-methylpropane-1-sulfinyl chloride
    • 2138251-88-2
    • 2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride
    • Inchi: 1S/C5H11ClO3S2/c1-5(2,4-10(6)7)11(3,8)9/h4H2,1-3H3
    • InChI Key: DCVUKXXEIMHLNN-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)(C)S(C)(=O)=O)=O

Computed Properties

  • Exact Mass: 217.9838142g/mol
  • Monoisotopic Mass: 217.9838142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 78.8Ų

2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-732542-1.0g
2-methanesulfonyl-2-methylpropane-1-sulfinyl chloride
2138251-88-2
1g
$0.0 2023-06-07

2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride Related Literature

Additional information on 2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride

Research Brief on 2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride (CAS: 2138251-88-2): Recent Advances and Applications

2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride (CAS: 2138251-88-2) is a specialized sulfinyl chloride derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfinyl and sulfonyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules and drug candidates. Recent studies have highlighted its potential in facilitating asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. The compound's reactivity profile, particularly its ability to act as a sulfenylating agent, has been exploited in the development of novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

One of the most notable applications of 2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride is its role in the synthesis of sulfoxide-containing compounds, which are prevalent in many FDA-approved drugs. Recent research has demonstrated its utility in the preparation of chiral sulfoxides, a class of compounds with significant pharmacological activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the use of this compound in the enantioselective synthesis of a potent protease inhibitor, showcasing its ability to enhance drug efficacy while minimizing off-target effects. The study reported a remarkable 95% enantiomeric excess (ee) in the final product, underscoring the compound's potential in precision medicine.

In addition to its synthetic applications, 2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride has been investigated for its role in chemical biology. A recent preprint on bioRxiv described its use as a chemical probe to study protein sulfenylation, a post-translational modification implicated in redox signaling pathways. The compound's ability to selectively modify cysteine residues in proteins has provided researchers with a powerful tool to map redox-sensitive proteomes, offering insights into disease mechanisms and potential therapeutic targets. This application aligns with the growing interest in redox biology and its implications for drug discovery.

From a safety and regulatory perspective, recent toxicological studies have evaluated the compound's stability and handling requirements. A 2024 report by the European Chemicals Agency (ECHA) confirmed that 2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride requires careful storage under inert conditions due to its sensitivity to moisture and propensity for decomposition. However, when handled appropriately, it presents a manageable safety profile for laboratory use. These findings are critical for researchers integrating this compound into their workflows, ensuring compliance with occupational health and safety standards.

Looking ahead, the versatility of 2-Methanesulfonyl-2-methylpropane-1-sulfinyl chloride continues to inspire innovation in drug discovery. Ongoing research is exploring its potential in the development of next-generation kinase inhibitors and immunomodulators, with preliminary results suggesting improved selectivity and potency compared to existing therapeutics. As the pharmaceutical industry increasingly embraces complex molecular architectures, this compound is poised to play a pivotal role in enabling the synthesis of challenging drug candidates. Future studies are expected to further elucidate its mechanistic nuances and expand its applications in medicinal chemistry.

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